Cas no 75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride)
75532-84-2 structure
Product Name:(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
Numero CAS:75532-84-2
MF:C10H20N2
MW:168.279202461243
CID:558978
PubChem ID:6358779
Update Time:2025-04-19
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Quinolizine-1-methanamine,octahydro-, (1R,9aS)-rel-
- (1S,9AR)-OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINE DIHYDROCHLORIDE
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine(SALTDATA: 2HCl)
- ((1S,9aR)-octahydro-1H-quinolizin-1-yl)methanamine
- aminolupinane
- lupinylamine
- NCGC00173378-02
- AKOS005616528
- [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine
- MFCD09055375
- SCHEMBL6393609
- [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
- TimTec1_005925
- J-500495
- EN300-7466700
- NCGC00173378-01
- AB01334024-02
- 75532-84-2
- HMS1550N07
- (1S,9AR)-octahydro-2h-quinolizine-1-methanamine
- BS-40766
- WSBDCEJEINRUML-VHSXEESVSA-N
- 1-[(1S,9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHANAMINE
- [(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amine
- 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
- 15527-89-6
- 1-(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHANAMINE
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride
-
- Inchi: 1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
- Chiave InChI: WSBDCEJEINRUML-VHSXEESVSA-N
- Sorrisi: N12CCCC[C@@H]1[C@H](CN)CCC2
Proprietà calcolate
- Massa esatta: 240.11600
- Massa monoisotopica: 168.162648646g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 29.3Ų
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 218.8±8.0 °C at 760 mmHg
- Punto di infiammabilità: 82.8±13.6 °C
- PSA: 29.26000
- LogP: 3.45180
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | S885058-500mg |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | S885058-1g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 1g |
$ 95.00 | 2022-06-03 | ||
| TRC | S885058-5g |
[(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethyl]amine Dihydrochloride |
75532-84-2 | 5g |
$ 340.00 | 2022-06-03 | ||
| A2B Chem LLC | AH52213-1g |
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride |
75532-84-2 | 95% | 1g |
$61.00 | 2024-04-19 | |
| A2B Chem LLC | AH52213-5g |
((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride |
75532-84-2 | 95% | 5g |
$212.00 | 2024-04-19 | |
| Enamine | EN300-7466700-0.05g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.05g |
$30.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.1g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.1g |
$32.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.25g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.25g |
$33.0 | 2024-05-23 | |
| Enamine | EN300-7466700-0.5g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 0.5g |
$35.0 | 2024-05-23 | |
| Enamine | EN300-7466700-1.0g |
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine |
75532-84-2 | 95% | 1.0g |
$36.0 | 2024-05-23 |
(1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
75532-84-2 ((1S,9aR)-Octahydro-2H-quinolizin-1-ylmethylamine Dihydrochloride) Prodotti correlati
- 90-39-1((-)-Sparteine)
- 116797-02-5(4-Methyl-1,4'-bipiperidine)
- 24915-04-6(7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine,dodecahydro-, (7S,7aS,14S,14aS)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso